Mesulergine hydrochloride
Overview
Description
Mesulergine hydrochloride is a compound belonging to the ergoline group, known for its interactions with serotonin and dopamine receptors. It was initially investigated for its potential therapeutic applications in treating conditions such as Parkinson’s disease and hyperprolactinemia. it was never marketed due to adverse histological abnormalities observed in clinical trials .
Mechanism of Action
Target of Action
Mesulergine hydrochloride is a drug that primarily targets serotonin and dopamine receptors . Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors , and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors .
Mode of Action
As an agonist, this compound activates dopamine D2-like receptors and serotonin 5-HT6 receptors , leading to an increase in the neurotransmission of dopamine and serotonin . As an antagonist, it blocks the action of serotonin on 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors , thereby inhibiting the effects of serotonin .
Biochemical Pathways
Given its interaction with dopamine and serotonin receptors, it is likely to influence thedopaminergic and serotonergic pathways . These pathways play crucial roles in various physiological functions, including mood regulation, reward, sleep, and cognition.
Result of Action
The activation of dopamine D2-like receptors and serotonin 5-HT6 receptors, and the inhibition of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors by this compound can result in a variety of molecular and cellular effects. For instance, it has been shown to display antiprolactin and antiparkinsonian effects in vivo .
Biochemical Analysis
Biochemical Properties
Mesulergine hydrochloride interacts with various enzymes, proteins, and other biomolecules. Specifically, it is an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors . It also has affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting on serotonin and dopamine receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors, and an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . In a study involving posthypoxic rats, it was found that all doses of this compound and the three highest doses inhibited myoclonus effectively .
Metabolic Pathways
Given its interactions with various serotonin and dopamine receptors, it’s likely involved in pathways related to these neurotransmitters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mesulergine hydrochloride involves several steps. One of the key steps includes the reaction of a precursor compound with sodium nitrite and hydrochloric acid to yield an azide intermediate. This intermediate undergoes Curtius degradation, followed by hydrolysis to produce 1,6-dimethyl-8(alpha)-aminoergoline. Finally, this compound is treated with N,N-dimethylsulfamoyl chloride and 2,6-lutidine in methylene chloride to yield mesulergine .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Mesulergine hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at various positions on the ergoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mesulergine hydrochloride has been extensively studied for its interactions with serotonin and dopamine receptors. Its primary applications in scientific research include:
Pharmacological Studies: It is used to study the pharmacological effects of serotonin and dopamine receptor modulation.
Neurochemical Research: Researchers use it to investigate the role of serotonin and dopamine receptors in various neurological conditions.
Drug Development: Although not marketed, this compound serves as a reference compound in the development of new drugs targeting serotonin and dopamine receptors.
Comparison with Similar Compounds
Bromocriptine: Another ergoline derivative with dopamine agonist activity, used to treat Parkinson’s disease and hyperprolactinemia.
Pergolide: An ergoline derivative with similar pharmacological properties, also used in the treatment of Parkinson’s disease.
Cabergoline: A dopamine agonist used to treat hyperprolactinemia, with a longer half-life compared to mesulergine.
Uniqueness: Mesulergine hydrochloride’s uniqueness lies in its specific receptor profile, particularly its dual activity as a dopamine agonist and serotonin antagonist. This dual activity makes it a valuable tool in neurochemical research, despite its lack of clinical use .
Properties
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S.ClH/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13;/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3;1H/t13-,15+,17+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSYUJEPWNHIM-IVMONYBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64795-35-3 (Parent) | |
Record name | Mesulergine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223115 | |
Record name | Mesulergine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72786-12-0 | |
Record name | Sulfamide, N′-[(8α)-1,6-dimethylergolin-8-yl]-N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72786-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mesulergine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072786120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesulergine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40223115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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